2-bromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as bromo, methoxy, phenylamino, triazinyl, hydrazinylidene, and nitrophenol, contributes to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-bromo-4-nitrophenol and a hydrazine derivative, followed by further functionalization with triazine and methoxyphenyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including recrystallization and chromatography, are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often requiring a base and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenol group yields quinones, while reduction of the nitro group produces amino derivatives.
Scientific Research Applications
2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4-NITROPHENOL: Shares the bromo and nitrophenol groups but lacks the complex triazinyl and hydrazinylidene moieties.
4-METHOXYPHENYLAMINE: Contains the methoxyphenyl group but does not have the bromo, nitrophenol, or triazinyl groups.
1,3,5-TRIAZINE DERIVATIVES: Similar triazinyl core but with different substituents.
Uniqueness
2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for versatile chemical transformations and interactions.
Properties
Molecular Formula |
C23H19BrN8O4 |
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Molecular Weight |
551.4 g/mol |
IUPAC Name |
2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-bromo-4-nitrophenol |
InChI |
InChI=1S/C23H19BrN8O4/c1-36-18-9-7-16(8-10-18)27-22-28-21(26-15-5-3-2-4-6-15)29-23(30-22)31-25-13-14-11-17(32(34)35)12-19(24)20(14)33/h2-13,33H,1H3,(H3,26,27,28,29,30,31)/b25-13+ |
InChI Key |
FUYJWFHUKKRSIP-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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